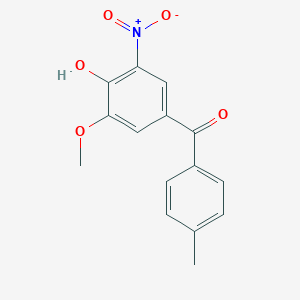
Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) is a chemical compound with the molecular formula C4H8N2O4S . It is also known by its CAS number 153028-12-7.
Molecular Structure Analysis
The molecular structure of Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) consists of 4 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The molecular weight of this compound is 180.19 g/mol.Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Carbamic acid derivatives, including the 2-propenyl ester, are utilized in enantioselective synthesis processes. These derivatives play a critical role in the preparation of chiral compounds, particularly in the formation of dihydropyrimidones through Mannich reactions, which are important for the development of stereochemically complex molecules (Goss et al., 2009).
Synthesis of Chiral Amino Carbonyl Compounds
These compounds are also key in the synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate and other chiral amino carbonyl compounds. The asymmetric Mannich reaction, using carbamic acid derivatives, is pivotal in this process, demonstrating their significance in the synthesis of complex organic molecules (Yang et al., 2009).
Ammonia Equivalents in Amination
Carbamic acid 2-trimethylsilylethyl ester, a related compound, is used as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and chlorides. This showcases the versatility of carbamic acid derivatives in facilitating reactions to produce anilines with sensitive functional groups (Mullick et al., 2010).
Chemical Agents for Plant Protection
Carbamic acid derivatives are widely utilized as chemical agents in agriculture, especially for plant protection. They are used in the formulation of insecticides, herbicides, and fungicides, demonstrating their broad application in the agricultural sector (Melnikov, 1971).
Spectroscopic and Structural Studies
These compounds are also the subject of extensive spectroscopic and structural studies. For example, the study of carbamic acid N-(1-phenylthio-methyl)-2-methyl-propyl t-butyl ester provides insights into the molecular properties, such as absorption spectra, structural analysis, and molecular polarizabilities, essential for understanding their chemical behavior (Lewanowicz et al., 1996).
Acid Catalysis in Hydrolysis
These derivatives are also significant in the field of acid catalysis, particularly in the hydrolysis of amino esters. Their interaction with polymeric sulfonic acids in hydrolysis reactions highlights their importance in understanding and optimizing catalytic processes (Yoshikawa & Kim, 1966).
Amination of Benzothiazolone
In the realm of organic synthesis, carbamic acid derivatives are involved in aminolysis reactions, such as the amination of benzothiazolone, leading to the formation of thiocarbamic acids. This showcases their role in the synthesis of diverse organic compounds (Simov & Antonova, 1976).
Safety And Hazards
Eigenschaften
IUPAC Name |
prop-2-enyl N-sulfamoylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4S/c1-2-3-10-4(7)6-11(5,8)9/h2H,1,3H2,(H,6,7)(H2,5,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDCJHUNDSQFFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NS(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, (aminosulfonyl)-, 2-propenyl ester (9CI) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

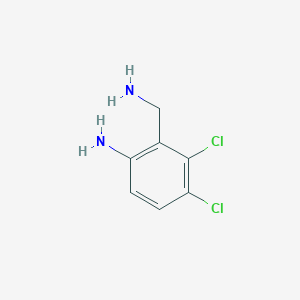
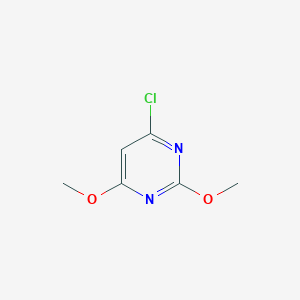
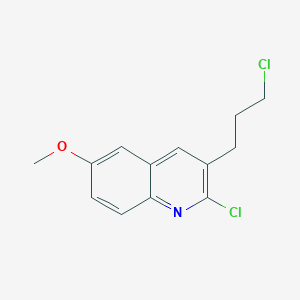

![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)
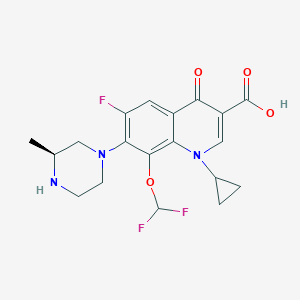

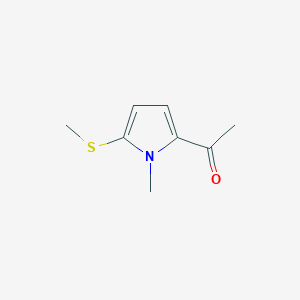
![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)
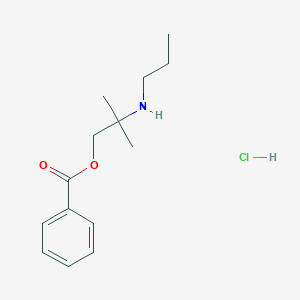

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)
